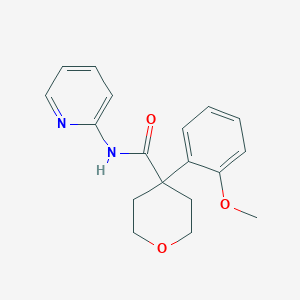![molecular formula C24H30N2O4 B6562797 1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine CAS No. 1091089-59-6](/img/structure/B6562797.png)
1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine, hereafter referred to as 4MOMPPC, is an organic compound that has been used in a variety of scientific research applications due to its unique properties. 4MOMPPC is a derivative of piperazine, a heterocyclic aromatic compound, and is composed of four aromatic rings connected by four carbon-carbon single bonds. 4MOMPPC has been studied extensively in the laboratory and has been found to possess a variety of properties that make it a useful tool for scientists studying a variety of topics.
Wissenschaftliche Forschungsanwendungen
4MOMPPC has been used in a variety of scientific research applications due to its unique properties. It has been used as a model compound for studying the effects of aromatic substitution on the properties of heterocyclic aromatic compounds. It has also been used in studies of drug metabolism, as it can be used to simulate the metabolism of drugs that contain aromatic rings. Additionally, 4MOMPPC has been studied as a potential drug for treating cancer and other diseases.
Wirkmechanismus
4MOMPPC exerts its effects by binding to specific receptors in the body. These receptors are typically located on the surface of cells and can be activated by the presence of 4MOMPPC. When the receptors are activated, they trigger a cascade of biochemical reactions that lead to changes in the cell. For example, 4MOMPPC can bind to and activate receptors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
4MOMPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. Additionally, 4MOMPPC has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the central nervous system, as it has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4MOMPPC is a useful tool for scientists studying a variety of topics due to its unique properties. One advantage of using 4MOMPPC in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, 4MOMPPC can be used to study the effects of aromatic substitution on the properties of heterocyclic aromatic compounds. However, one limitation of using 4MOMPPC in lab experiments is that it is not approved for use in humans and therefore cannot be used to study the effects of drugs on the human body.
Zukünftige Richtungen
The potential applications of 4MOMPPC are vast and the future of this compound is promising. One potential future direction is the development of new drugs based on the structure of 4MOMPPC. Additionally, 4MOMPPC could be used as a model compound to study the effects of aromatic substitution on the properties of heterocyclic aromatic compounds. Finally, 4MOMPPC could be used to study the effects of drugs on the human body, as it has been shown to have an effect on the central nervous system.
Synthesemethoden
4MOMPPC can be synthesized in a variety of ways. One method involves the reaction of 4-methoxyphenol with 4-methoxyphenyloxane-4-carbonyl chloride in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of an ester intermediate and the second step involving the formation of the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)oxan-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-28-21-7-3-19(4-8-21)24(11-17-30-18-12-24)23(27)26-15-13-25(14-16-26)20-5-9-22(29-2)10-6-20/h3-10H,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUMNABVPDNNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)

![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)